molecular formula C7H11ClF3NO B2724925 [3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride CAS No. 2413877-57-1

[3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride

Cat. No.: B2724925
CAS No.: 2413877-57-1
M. Wt: 217.62
InChI Key: MPCVEFWFNTXWDI-UHFFFAOYSA-N
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Description

  • The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide (CF₃I).
  • Reaction conditions: Conducted under anhydrous conditions with a base such as potassium carbonate (K₂CO₃).
  • Amination:

    • The final step involves the introduction of the amine group through a reductive amination process.
    • Reaction conditions: Typically performed using a reducing agent like sodium cyanoborohydride (NaBH₃CN) in the presence of an amine precursor.
  • Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of [3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride typically involves multiple steps:

    • Formation of the Bicyclic Core:

      • The initial step involves the construction of the bicyclic core, which can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
      • Reaction conditions: Typically carried out at elevated temperatures (80-120°C) in the presence of a Lewis acid catalyst.

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
      • Common reagents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
    • Reduction:

      • Reduction reactions can target the trifluoromethyl group or the bicyclic ring, leading to the formation of partially or fully reduced derivatives.
      • Common reagents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
    • Substitution:

      • The compound can participate in nucleophilic substitution reactions, especially at the amine group.
      • Common reagents: Alkyl halides, acyl chlorides.

    Major Products:

    • Oxidation products include oxides and imines.
    • Reduction products include partially or fully reduced bicyclic compounds.
    • Substitution products include various alkylated or acylated derivatives.

    Scientific Research Applications

    Chemistry:

    • Used as a building block in the synthesis of more complex molecules due to its unique structure and functional groups.

    Biology:

    • Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.

    Medicine:

    • Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry:

    • Utilized in the development of advanced materials, such as polymers with enhanced properties due to the presence of the trifluoromethyl group.

    Mechanism of Action

    The mechanism by which [3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The bicyclic structure provides rigidity, which can be crucial for binding specificity.

    Molecular Targets and Pathways:

    • Potential targets include enzymes involved in metabolic pathways, receptors in the central nervous system, and proteins associated with disease states.
    • Pathways affected may include signal transduction, metabolic regulation, and gene expression.

    Comparison with Similar Compounds

    • [3-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride
    • [3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]ethanamine;hydrochloride

    Uniqueness:

    • The presence of the trifluoromethyl group distinguishes [3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride from its analogs, providing enhanced lipophilicity and metabolic stability.
    • The specific bicyclic structure imparts unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry.

    This detailed overview should provide a comprehensive understanding of [3-(Trifluoromethyl)-2-oxabicyclo[211]hexan-1-yl]methanamine;hydrochloride, its synthesis, reactions, applications, and comparisons with similar compounds

    Properties

    IUPAC Name

    [3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H10F3NO.ClH/c8-7(9,10)5-4-1-6(2-4,3-11)12-5;/h4-5H,1-3,11H2;1H
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GCZKXIBYMPFSKY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C2CC1(OC2C(F)(F)F)CN.Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H11ClF3NO
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    217.61 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    2413877-57-1
    Record name 1-[3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine hydrochloride
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